molecular formula C25H27N5O2S2 B6134365 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6134365
M. Wt: 493.6 g/mol
InChI Key: SJRVHZKKRCBGAF-UHFFFAOYSA-N
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Description

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is often synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage, typically using thiol reagents and coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenoxy)-2-(4-methylphenyl)ethanone
  • 4-ethyl-5-(1-(4-ethylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
  • 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Uniqueness

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of triazole and thiazole rings linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S2/c1-5-18-8-12-20(13-9-18)32-17(3)23-28-29-25(30(23)4)34-15-22(31)27-24-26-21(14-33-24)19-10-6-16(2)7-11-19/h6-14,17H,5,15H2,1-4H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRVHZKKRCBGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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